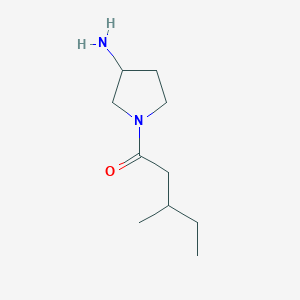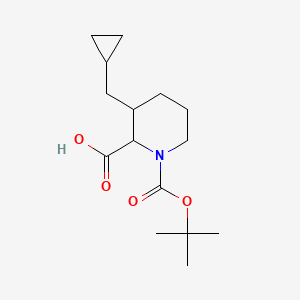![molecular formula C4H9BrN2S B1475238 [(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide CAS No. 1803600-03-4](/img/structure/B1475238.png)
[(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide
描述
[(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide, also known as 3-APSH, is an organic compound that has been used in various scientific research applications. It is a derivative of carbonitrile, and it is used in a variety of biochemical and physiological experiments.
科学研究应用
Organic Synthesis
[(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide is an organic compound that can serve as a building block in organic synthesis. Its structure, containing both amine and nitrile functional groups, makes it a versatile reagent for constructing more complex molecules. It can be used to introduce an aminopropyl sulfanyl group into target molecules, which can be further modified or used to create polymers, pharmaceuticals, and agrochemicals .
Surface Modification of Nanoparticles
The compound has applications in the surface modification of nanoparticles, particularly silica nanoparticles. The amine groups on the compound can bind to the surface of silica, allowing for the functionalization of nanoparticles. This is critical for applications in drug delivery, where the modified nanoparticles can be used to transport therapeutic agents to specific sites within the body .
Analytical Chemistry
In analytical chemistry, [(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide can be used as a standard or reagent in various spectroscopic techniques, including NMR, HPLC, LC-MS, and UPLC. These techniques are essential for the quantification and analysis of chemical compounds in research and industry .
Catalysis
The amine groups present in the compound can act as ligands, binding to metal ions and forming complexes. These complexes can serve as catalysts in various chemical reactions, including those important in industrial processes such as the synthesis of fine chemicals and pharmaceuticals .
Bioconjugation
Bioconjugation involves attaching biomolecules to other substances, such as drugs or fluorescent tags. [(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide can be used to link these molecules due to its reactive amine group, which can form stable covalent bonds with a variety of functional groups found in biomolecules .
Environmental Remediation
The compound’s ability to bind to various surfaces and materials makes it useful in environmental remediation. It can be used to create materials that capture and remove pollutants from water or air, aiding in the cleanup of contaminated sites .
Material Science
In material science, [(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide can be used to modify the properties of materials, such as improving the adhesion of coatings or altering the surface properties of polymers to enhance their performance in specific applications .
Nanotoxicology Studies
The stability and quantification of surface amine groups on nanoparticles are important for understanding their behavior in biological systems. [(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide can be used in studies to determine the stability of these groups, which is vital for assessing the safety and efficacy of nanoparticles used in biomedical applications .
属性
IUPAC Name |
3-aminopropyl thiocyanate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S.BrH/c5-2-1-3-7-4-6;/h1-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJIGOSBUJVHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CSC#N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[2-(2-Methoxyphenyl)-2-oxoethyl]-3-methyl-2-cyclohexen-1-one](/img/structure/B1475155.png)
![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1475159.png)

![[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475162.png)

![(7R)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1475165.png)
![8-(1-Butoxyvinyl)[1,5]naphthyridin-2-yl methyl ether](/img/structure/B1475167.png)

![3-[5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B1475170.png)
![5-(4-Bromophenyl)-3-(tert-butyl)-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-6,7-dihydropyrazolo[4,3-e][1,4]diazepin-8(1H)-one](/img/structure/B1475171.png)
![(4,6-Dichloro-5-pyrimidinyl){1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanol](/img/structure/B1475172.png)
![Ethyl 2-{1-[5-(ethoxycarbonyl)-3-methyl-1H-indol-2-yl]propyl}-3-methyl-1H-indole-5-carboxylate](/img/structure/B1475173.png)
![7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B1475174.png)
